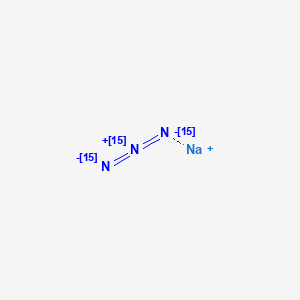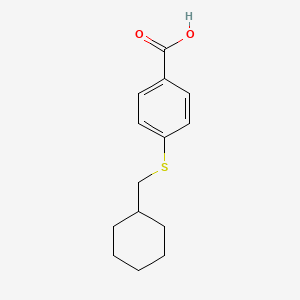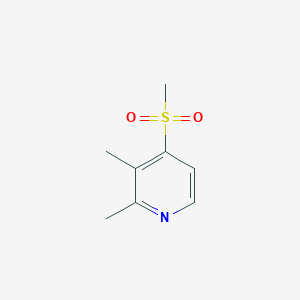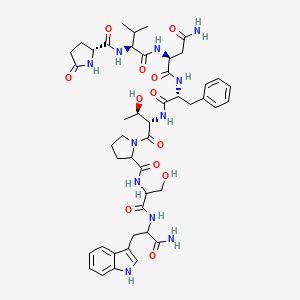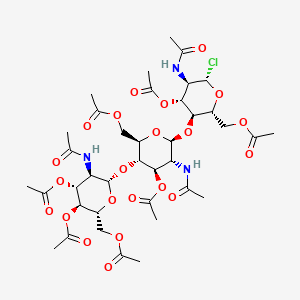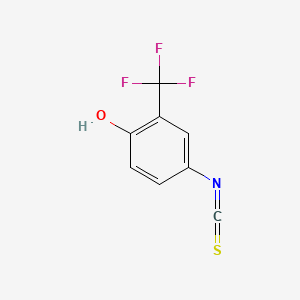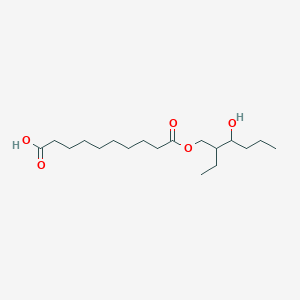
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid is a complex organic compound with a unique structure that includes both hydroxy and oxo functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of 2-ethyl-3-hydroxyhexanol with a decanoic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ester linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of new ester or amide derivatives.
科学的研究の応用
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-Ethyl-3-hydroxyhexyl isobutyrate
- 2-Ethyl-3-hydroxyhexyl butyrate
- 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate
Uniqueness
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
特性
分子式 |
C18H34O5 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
10-(2-ethyl-3-hydroxyhexoxy)-10-oxodecanoic acid |
InChI |
InChI=1S/C18H34O5/c1-3-11-16(19)15(4-2)14-23-18(22)13-10-8-6-5-7-9-12-17(20)21/h15-16,19H,3-14H2,1-2H3,(H,20,21) |
InChIキー |
ZIPCAKZSEPJOCI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(CC)COC(=O)CCCCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



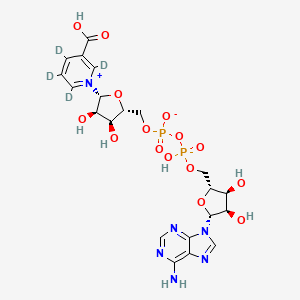
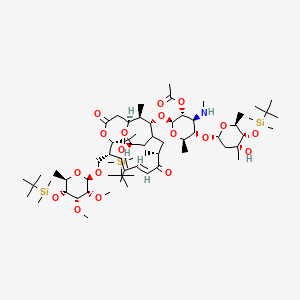
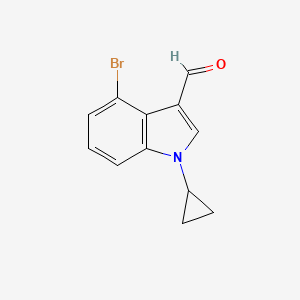

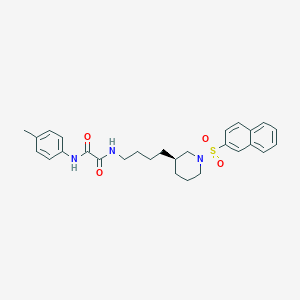
![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
